molecular formula C15H22O3 B091367 5-tert-Octylsalicylic Acid CAS No. 16094-35-2

5-tert-Octylsalicylic Acid

Cat. No.: B091367
CAS No.: 16094-35-2
M. Wt: 250.33 g/mol
InChI Key: MFSJUURIAOOSJR-UHFFFAOYSA-N
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Description

5-tert-Octylsalicylic Acid: is a derivative of salicylic acid, characterized by the presence of a tert-octyl group at the 5-position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-Octylsalicylic Acid typically involves the alkylation of salicylic acid. One common method is the Friedel-Crafts alkylation, where salicylic acid reacts with tert-octyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions generally include:

    Temperature: 0-5°C initially, then gradually increased to room temperature.

    Solvent: Anhydrous dichloromethane or chloroform.

    Reaction Time: Several hours, followed by quenching with water and neutralization with a base.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-tert-Octylsalicylic Acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions are common, where the tert-octyl group can be replaced by other functional groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products:

    Oxidation Products: Quinones, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: 5-tert-Octylsalicylic Acid is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules for pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential anti-inflammatory and antimicrobial properties. It is also used in the synthesis of bioactive molecules.

Medicine: The compound is explored for its potential use in topical formulations for skin conditions, leveraging its anti-inflammatory and keratolytic properties.

Industry: In the industrial sector, this compound is used in the formulation of cosmetics, particularly in products aimed at treating acne and other skin conditions.

Mechanism of Action

The mechanism of action of 5-tert-Octylsalicylic Acid involves its interaction with cellular pathways that mediate inflammation and microbial growth. The compound inhibits the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins. Additionally, it disrupts microbial cell membranes, leading to antimicrobial effects.

Comparison with Similar Compounds

    Salicylic Acid: The parent compound, widely used for its anti-inflammatory and keratolytic properties.

    Acetylsalicylic Acid (Aspirin): A derivative of salicylic acid, known for its analgesic and anti-inflammatory effects.

    Methyl Salicylate: Another derivative, used in topical analgesics and liniments.

Uniqueness: 5-tert-Octylsalicylic Acid is unique due to the presence of the bulky tert-octyl group, which enhances its lipophilicity and potentially its ability to penetrate biological membranes. This structural modification may also influence its interaction with enzymes and receptors, offering distinct pharmacological properties compared to other salicylic acid derivatives.

Properties

IUPAC Name

2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-14(2,3)9-15(4,5)10-6-7-12(16)11(8-10)13(17)18/h6-8,16H,9H2,1-5H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSJUURIAOOSJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396335
Record name 5-tert-Octylsalicylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16094-35-2
Record name 5-tert-Octylsalicylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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